molecular formula C10H13N5 B011574 N-cyclopentyl-9H-purin-6-amine CAS No. 103626-36-4

N-cyclopentyl-9H-purin-6-amine

Katalognummer B011574
CAS-Nummer: 103626-36-4
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: LMWYJWNGVLKEDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

N-cyclopentyl-9H-purin-6-amine and its analogs can be synthesized through multiple methods, including the displacement of chlorine in 6-chloropurines followed by specific alkylation reactions. For instance, studies directed towards the synthesis of agelasine analogs involve methods such as N-methylation and subsequent displacement reactions, showcasing the variability in synthetic routes (Roggen & Gundersen, 2008).

Molecular Structure Analysis

The molecular structure of N-cyclopentyl-9H-purin-6-amine is characterized by its purine skeleton, which exhibits diverse tautomeric forms. NMR methods have been employed to identify these tautomers, significantly contributing to the understanding of the compound's chemical behavior (Roggen & Gundersen, 2008).

Chemical Reactions and Properties

N-cyclopentyl-9H-purin-6-amine undergoes various chemical reactions, including alkylation, where the presence of electronegative substituents influences its reactivity. For example, N-methoxy-9-methyl-9H-purin-6-amines exhibit different reactivity profiles towards benzyl bromide, leading to N-7- and N6-benzylated products (Roggen & Gundersen, 2008).

Wissenschaftliche Forschungsanwendungen

  • Aldose Reductase Inhibitors for Diabetic Complications : Derivatives of 9H-purin-6-amine, specifically compound 4e, have shown potential as potent and selective aldose reductase inhibitors. This is significant in treating diabetic complications (Zhu et al., 2022).

  • In Vivo Quantification of MGMT Status in Tumor Tissue : The synthesis of 6-benzyloxy-9H-purin-2-ylamine derivatives aids in evaluating the activity of the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase in tumors, which is crucial for developing targeted anticancer treatments (Schirrmacher et al., 2002).

  • Antitumor Agents : 9H-purins have been identified as potential antitumor agents with high selectivity for tumor cell lines, capable of inducing apoptosis in human cancer cells (Zhou et al., 2017).

  • Targeting Alzheimer's Disease : Novel derivatives, such as 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine, have shown moderate acetylcholinesterase inhibition. This is a promising direction for Alzheimer's disease treatment research (Kang et al., 2013).

  • BRD9 Bromodomain Studies : The 2-amine-9H-purine scaffold has been useful in altering the plasticity of the BRD9 bromodomain, offering valuable insights for studying BRD9's role in cellular systems (Picaud et al., 2015).

  • Synthesis of N6,N6-disubstituted 9H-purin-6-amines : Phosphorus pentoxide and triethylamine hydrochloride have enabled the synthesis of these compounds from 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one, highlighting a new method in organic synthesis (El-bayouki et al., 1985).

  • Irreversible CDK2 Inhibition : NU6300, a compound related to 9H-purin-6-amines, has been identified as an irreversible CDK2 inhibitor, showing the potential for the design of potent and selective compounds in cancer therapy (Anscombe et al., 2015).

Safety And Hazards


  • Toxicity : While specific toxicity data for this compound are limited, it is essential to handle it with care and follow standard laboratory safety protocols.

  • Hazardous Reactions : Avoid exposure to strong oxidizing agents or extreme heat.


Zukünftige Richtungen

Research on N-cyclopentyl-9H-purin-6-amine should focus on:



  • Biological Activity : Investigate its potential as an adenosine receptor modulator.

  • Derivatives : Explore the synthesis of novel derivatives with improved properties.

  • Drug Development : Assess its pharmacological applications, such as antiviral or anticancer agents.



Eigenschaften

IUPAC Name

N-cyclopentyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWYJWNGVLKEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353872
Record name N-cyclopentyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-9H-purin-6-amine

CAS RN

103626-36-4
Record name N-cyclopentyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-9H-purin-6-amine
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-9H-purin-6-amine
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-9H-purin-6-amine
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-9H-purin-6-amine
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-9H-purin-6-amine

Citations

For This Compound
1
Citations
OA Lambourne, S Bell, LP Wilhelm… - Journal of Medicinal …, 2023 - ACS Publications
Ubiquitin phosphorylation by the mitochondrial protein kinase PTEN-induced kinase 1 (PINK1), upon mitochondrial depolarization, is an important intermediate step in the recycling of …
Number of citations: 2 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.